molecular formula C5H8N2O B1346709 6-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 5157-08-4

6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B1346709
CAS No.: 5157-08-4
M. Wt: 112.13 g/mol
InChI Key: VOTFXESXPPEARL-UHFFFAOYSA-N
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Description

6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, with a methyl group at position 6 and a carbonyl group at position 3. It has garnered interest due to its potential biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

6-methyl-4,5-dihydropyridazin-3(2H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase enzymes . Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Additionally, this compound has been found to interact with bacterial proteins, exhibiting antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties are mediated through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines.

Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of metabolic enzymes. This can lead to changes in the levels of metabolites and overall metabolic flux within the cell. The compound’s antimicrobial properties also suggest that it can disrupt bacterial cellular processes, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of cyclooxygenase enzymes, which reduces the production of pro-inflammatory prostaglandins . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.

In addition to enzyme inhibition, this compound can modulate gene expression by affecting transcription factors such as NF-κB . By inhibiting the activation of NF-κB, the compound reduces the transcription of genes involved in inflammation and immune responses. This dual mechanism of enzyme inhibition and gene expression modulation contributes to the compound’s anti-inflammatory and analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . This degradation can lead to a reduction in its efficacy and potency.

Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained anti-inflammatory and analgesic effects . The compound’s antimicrobial properties may diminish over time due to the development of bacterial resistance . These temporal effects highlight the importance of optimizing the conditions under which the compound is used to maintain its effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings suggest that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxicity.

In animal models, the optimal dosage of this compound for achieving therapeutic effects without causing toxicity has been identified. This dosage range allows for the effective management of inflammation and pain while minimizing the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. The compound interacts with enzymes such as cyclooxygenase and metabolic enzymes involved in the synthesis and degradation of metabolites . These interactions can lead to changes in metabolic flux and the levels of specific metabolites within the cell.

The compound’s antimicrobial properties also suggest that it can interfere with bacterial metabolic pathways, leading to the disruption of essential cellular processes and cell death . Understanding the metabolic pathways involved in the compound’s action can provide insights into its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and effectiveness. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can interact with various biomolecules and exert its effects.

The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the compound’s localization and accumulation within specific tissues, which can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.

In the cytoplasm, this compound can interact with enzymes and proteins involved in metabolic processes . In the nucleus, it can modulate gene expression by affecting transcription factors such as NF-κB . In the mitochondria, the compound may influence cellular metabolism and energy production . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, the reaction of methylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridazinones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridazinones depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The anti-inflammatory effects are likely due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at position 6 and carbonyl group at position

Properties

IUPAC Name

3-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-2-3-5(8)7-6-4/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTFXESXPPEARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199521
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5157-08-4
Record name 4,5-Dihydro-6-methyl-3(2H)-pyridazinone
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Record name 4,5-Dihydro-6-methyl-3(2H)-pyridazinone
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Record name 5157-08-4
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Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-
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Record name 3-methyl-4,5-dihydro-1H-pyridazin-6-one
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Record name 4,5-DIHYDRO-6-METHYL-3(2H)-PYRIDAZINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key pharmacological properties of 6-methyl-4,5-dihydropyridazin-3(2H)-one and its derivatives?

A1: Research indicates that this compound derivatives exhibit a range of pharmacological activities. Specifically, they have shown potential as:

  • Anti-inflammatory agents: Some derivatives demonstrate anti-inflammatory effects, although often with shorter duration compared to standard drugs like indomethacin [].
  • Analgesics: Several derivatives exhibit notable analgesic properties in models of pain, such as the writhing test and hot plate test [].
  • Antithrombotic and Antiulcer agents: Certain derivatives, particularly those with aryl substitutions at the 5-position, have displayed antithrombotic and antiulcer properties [].

Q2: How does the structure of this compound influence its activity?

A2: Structure-activity relationship (SAR) studies reveal that modifications to the this compound core structure significantly impact its pharmacological profile. For instance:

  • Aryl substitutions at the 5-position: These modifications often lead to compounds with enhanced antithrombotic and antiulcer properties [].
  • Introduction of a carbamoyl group at the 4-position: This modification resulted in compounds with anti-inflammatory activity, suggesting a potential binding site for interaction with inflammatory targets [].

Q3: Can Grignard reagents be used to modify this compound?

A3: Yes, Grignard reagents react with both 6-methylpyridazin-3(2H)-one and its dihydro derivative to introduce aryl groups at various positions. The reaction conditions and the specific Grignard reagent used determine the regioselectivity and the final product structure []. For example, using phenylmagnesium bromide with 6-methylpyridazin-3(2H)-one can lead to either 4-phenyl-6-methylpyridazin-3(2H)-one or a mixture of 4- and 5-phenyl-4,5-dihydro-6-methylpyridazin-3(2H)-ones depending on the solvent and reagent equivalents.

Q4: What are the potential applications of this compound in medicinal chemistry?

A4: Based on the demonstrated pharmacological activities, this compound and its derivatives hold promise as lead compounds for developing novel therapeutics for:

    Q5: Are there any known methods for synthesizing this compound derivatives with potential anti-inflammatory properties?

    A5: Yes, research suggests that reacting 4-oxopentanoic acid with hydrazine hydrate yields this compound, which has been shown to inhibit inflammatory cytokines like IL-6 and TNF []. Further modifications to this core structure can be explored to potentially enhance its activity and develop more potent anti-inflammatory agents.

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